2-(Hexylamino)ethanol

Descripción

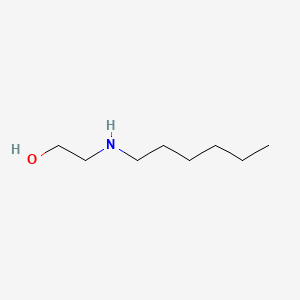

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(hexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIKGVLBLIZYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866433 | |

| Record name | 2-(Hexylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54596-69-9 | |

| Record name | 2-(Hexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54596-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054596699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hexylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 Hexylamino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of carbon and hydrogen atoms.

¹H NMR Spectroscopic Analysis

In the proton NMR spectrum of 2-(Hexylamino)ethanol, distinct signals are expected for the protons of the hexyl group and the ethanolamine (B43304) moiety. The signals from the protons on the carbons adjacent to the nitrogen and oxygen atoms would appear further downfield due to the deshielding effects of these electronegative atoms.

The expected proton environments are:

A triplet for the terminal methyl group (–CH₃) of the hexyl chain.

A complex multiplet for the four methylene (B1212753) groups (–CH₂–) within the hexyl chain.

A triplet for the methylene group of the hexyl chain attached to the nitrogen (–NH–CH₂–).

Two triplets for the two methylene groups of the ethanol (B145695) fragment (–CH₂–CH₂–OH).

Broad, exchangeable singlets for the amine (N–H) and hydroxyl (O–H) protons. The exact chemical shift of these protons is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-OH | Variable (e.g., 1.0-5.0) | Broad Singlet | 1H |

| -NH - | Variable (e.g., 1.0-4.0) | Broad Singlet | 1H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -NH-CH₂-CH₂-OH | ~2.7 | Triplet | 2H |

| -NH-CH₂-(CH₂)₄-CH₃ | ~2.6 | Triplet | 2H |

| -NH-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.5 | Multiplet | 2H |

| -(CH₂)₃-CH₃ | ~1.3 | Multiplet | 6H |

| -CH₃ | ~0.9 | Triplet | 3H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. Carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield. libretexts.org Typical chemical shift ranges for alkanes, alcohols, and amines suggest specific regions for each carbon. compoundchem.comoregonstate.edu

The expected carbon environments are:

The carbon bonded to the hydroxyl group (–CH₂–OH) would appear in the 50-65 ppm range. libretexts.org

The carbons bonded to the nitrogen atom (–NH–CH₂–) would be found in the 37-55 ppm range. libretexts.org

The carbons of the alkyl chain would appear in the upfield region (10-35 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₂-OH | ~61 |

| -NH-C H₂-CH₂-OH | ~53 |

| -NH-C H₂-(CH₂)₄-CH₃ | ~50 |

| -NH-CH₂-C H₂-(CH₂)₃-CH₃ | ~32 |

| -NH-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | ~27 |

| -NH-(CH₂)₃-C H₂-CH₂-CH₃ | ~29 |

| -C H₂-CH₃ | ~23 |

| -C H₃ | ~14 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its alcohol, secondary amine, and alkane functionalities.

O–H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group. docbrown.info

N–H Stretch: A moderate, sharp peak is anticipated in the 3300–3500 cm⁻¹ region, characteristic of a secondary amine. This peak may be overlapped by the broader O–H band.

C–H Stretch: Strong, sharp peaks are expected between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups in the hexyl and ethanol portions of the molecule. researchgate.net

C–O Stretch: A strong band for the C–O stretching of the primary alcohol would likely appear in the 1050–1150 cm⁻¹ range.

N–H Bend: A bending vibration for the secondary amine is expected around 1550-1650 cm⁻¹.

C–N Stretch: A medium to weak absorption band for the C–N stretch would appear in the 1020-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N–H Stretch | 3300 - 3500 | Moderate |

| C–H Stretch (Alkyl) | 2850 - 3000 | Strong |

| N–H Bend | 1550 - 1650 | Moderate |

| C–O Stretch (Primary Alcohol) | 1050 - 1150 | Strong |

| C–N Stretch | 1020 - 1250 | Medium-Weak |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR. While water is a strong absorber in IR, it is a weak Raman scatterer, making Raman useful for analyzing samples in aqueous media. nih.gov For this compound, the non-polar C-H and C-C bonds of the hexyl chain are expected to produce strong Raman signals. Key expected peaks include:

C–H Stretching: Strong bands in the 2800–3000 cm⁻¹ region.

C–C Stretching: Bands in the 800–1200 cm⁻¹ range, providing fingerprint information about the alkyl backbone.

C–N Stretching: A peak in the 1000-1200 cm⁻¹ region.

O–H and N–H Stretching: These vibrations are typically weak in Raman spectra compared to their IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 145.25 g/mol ), the molecular ion peak ([M]⁺) at m/z 145 would be expected, although for aliphatic alcohols and amines, it may be weak or absent. libretexts.orgmiamioh.edu

The fragmentation pattern is dominated by cleavages adjacent to the heteroatoms (oxygen and nitrogen), a process known as alpha-cleavage. wikipedia.orglibretexts.org

Alpha-cleavage at Nitrogen: The most likely fragmentation pathway involves the loss of the largest alkyl group attached to the nitrogen. This would mean the loss of a pentyl radical (•C₅H₁₁) from the hexyl chain, resulting in a prominent peak at m/z 74 . [CH₃(CH₂)₄CH₂–NH–CH₂CH₂OH]⁺• → [CH₂=NH⁺–CH₂CH₂OH] + •C₅H₁₁

Alpha-cleavage at Oxygen: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a •CH₂OH radical, but a more favorable fragmentation is the formation of the [CH₂=OH]⁺ ion, leading to a peak at m/z 31 . docbrown.info

Cleavage at the C-N bond: Fragmentation can also occur at the C-N bond, leading to various smaller fragments. For instance, cleavage could result in a hexylamino fragment or an ethanolamine fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 145 | [C₈H₁₉NO]⁺• | Molecular Ion (M⁺) |

| 74 | [C₃H₈NO]⁺ | α-cleavage at nitrogen (loss of pentyl radical) |

| 44 | [C₂H₆N]⁺ | Cleavage resulting in [CH₂=NH₂]⁺ after rearrangement |

| 31 | [CH₃O]⁺ | Fragment containing the hydroxyl group, [CH₂=OH]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. tandfonline.commeasurlabs.com For this compound (C₈H₁₉NO), HRMS analysis would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis, the molecule is ionized, often forming a protonated molecule [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This precision is crucial for confirming the elemental composition. For example, the ability of HRMS to resolve minute mass differences allows it to distinguish between compounds that might appear identical on a lower-resolution instrument. tandfonline.com

Expected HRMS Data for this compound:

The theoretical exact mass of the [M+H]⁺ ion for this compound can be calculated based on the most abundant isotopes of its constituent elements.

| Formula | Ion Species | Theoretical Exact Mass (m/z) |

| C₈H₁₉NO | [M+H]⁺ | 146.1545 |

This table is generated based on theoretical calculations for the specified compound.

Detailed fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, a feature of modern HRMS, would further elucidate the structure by showing characteristic losses, such as the loss of a water molecule or cleavage of the hexyl chain. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. nih.gov By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org

For an XRD analysis of this compound or its crystalline derivatives, the first and often most challenging step is to grow a single crystal of sufficient quality. nih.gov Once a suitable crystal is obtained and analyzed, the resulting data would include the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. nih.gov

Hypothetical Crystal Structure Data for a this compound Derivative:

Since experimental XRD data for this compound is not publicly available, the following table represents hypothetical data for a crystalline derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| β (°) | 98.76 |

| Volume (ų) | 1129.1 |

| Z (Molecules/unit cell) | 4 |

This table contains hypothetical data for illustrative purposes.

This structural information is invaluable for understanding how the molecules pack in the solid state and for identifying key intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. wikipedia.org This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The standard procedure involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantified. thermofisher.com

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For a result to be considered acceptable, the experimental values should typically be within ±0.4% of the calculated values. nih.gov

Theoretical Elemental Analysis Data for this compound (C₈H₁₉NO):

| Element | Theoretical Mass % |

| Carbon (C) | 66.15% |

| Hydrogen (H) | 13.19% |

| Nitrogen (N) | 9.64% |

| Oxygen (O) | 11.01% |

This table is generated based on theoretical calculations for the specified compound.

Fluorescence Spectroscopic Analysis

Fluorescence spectroscopy is a sensitive technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the light emitted as the molecule returns to its ground electronic state. mdpi.com The resulting spectrum provides information about the molecule's structure and its local environment.

Simple aliphatic amines and alcohols like this compound are not expected to be naturally fluorescent, as they lack the necessary chromophores (typically aromatic rings or extensive conjugated systems) that absorb and emit light in the UV-visible range. mdpi.com

However, derivatives of this compound could be rendered fluorescent through chemical modification. For instance, reacting the amino group with a fluorogenic reagent (a molecule that becomes fluorescent upon reaction) would create a fluorescent derivative. The fluorescence properties of such a derivative would be highly dependent on the specific fluorophore attached and the solvent used. mdpi.com

Hypothetical Fluorescence Data for a Dansyl Derivative of this compound:

If this compound were derivatized with Dansyl chloride, a common fluorogenic reagent, the resulting product would be expected to exhibit fluorescence. The table below presents hypothetical data for such a derivative in a common solvent like ethanol.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~340 |

| Emission Maximum (λem) | ~520 |

This table contains hypothetical data based on the properties of known dansyl-amine conjugates for illustrative purposes.

Analysis of such derivatives could be used for quantification at very low concentrations or to study binding interactions.

Reaction Mechanisms and Chemical Reactivity of 2 Hexylamino Ethanol

Mechanistic Investigations of Synthetic Pathways

The most prevalent and industrially significant method for synthesizing 2-(hexylamino)ethanol and other β-amino alcohols is the nucleophilic ring-opening of an epoxide, in this case, ethylene (B1197577) oxide, with an amine, hexylamine (B90201). tandfonline.comscirp.org This reaction is typically catalyzed and can proceed under various conditions, including solvent-free and metal-free systems. rroij.comrsc.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hexylamine on one of the electrophilic carbon atoms of the ethylene oxide ring. This attack occurs from the backside, leading to the simultaneous opening of the three-membered ring and the formation of a new carbon-nitrogen bond. rsc.orglibretexts.org The resulting intermediate is an alkoxide, which is subsequently protonated by a proton source in the reaction mixture (such as a solvent molecule or a trace amount of water) to yield the final this compound product. libretexts.org

The mechanism can be summarized in two main steps:

Nucleophilic Attack: The hexylamine molecule attacks one of the carbon atoms of the ethylene oxide ring. This is the rate-determining step and follows SN2 kinetics, resulting in an inversion of configuration if the carbon were chiral. rsc.orgyoutube.com

Protonation: The negatively charged oxygen atom (alkoxide) of the intermediate rapidly abstracts a proton from the reaction medium to form the stable hydroxyl group.

Various catalysts can be employed to facilitate this reaction, including Lewis acids like zinc(II) perchlorate, zirconium(IV) chloride, and even simple organic acids like acetic acid, which enhance the electrophilicity of the epoxide ring carbons and promote ring-opening. rroij.comrsc.orgorganic-chemistry.org While the reaction can be performed without a catalyst, it often requires higher temperatures or pressures. tandfonline.com A significant challenge in this synthesis is controlling the reactivity to prevent further reaction of the newly formed this compound with another molecule of ethylene oxide, which would lead to the formation of polyethoxylated byproducts.

Nucleophilic Substitution Reactions Involving the Amino Alcohol Functionality

The dual functionality of this compound, possessing both a secondary amine and a primary alcohol, allows it to act as a nucleophile in a variety of substitution reactions. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group can both participate in forming new chemical bonds. pearson.com

N-Alkylation and N-Acylation: The secondary amine is a potent nucleophile and can readily react with alkylating or acylating agents. libretexts.org

N-Alkylation: In the presence of an alkyl halide (e.g., methyl iodide), the nitrogen atom can attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields a tertiary amine. A significant challenge in this process is preventing over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium salt. libretexts.orgchemistrysteps.com This can often be controlled by using specific reaction conditions or protecting group strategies. chemistrysteps.com Transition metal catalysts, employing a "borrowing hydrogen" strategy, can also achieve N-alkylation using other alcohols as the alkylating agents, which is a more atom-economical approach. rsc.orgnih.gov

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of an amide. This reaction is generally very efficient.

O-Alkylation and O-Acylation: The hydroxyl group is also nucleophilic, though generally less so than the secondary amine.

O-Alkylation (Etherification): To form an ether, the alcohol group must typically be deprotonated first with a strong base to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. Direct O-alkylation without first forming the alkoxide is difficult because the hydroxyl group is a weaker nucleophile.

O-Acylation (Esterification): The formation of an ester can be achieved by reacting this compound with an acyl chloride or an acid anhydride. To achieve selective O-acylation without reacting the more nucleophilic amine, the reaction is often carried out under acidic conditions. nih.gov In an acidic medium, the amine group is protonated to form an ammonium salt, which is no longer nucleophilic. This allows the hydroxyl group to react selectively with the acylating agent. nih.gov

The chemoselectivity between N- and O-acylation can be controlled by the reaction conditions. Basic or neutral conditions favor N-acylation, while acidic conditions favor O-acylation. nih.govresearchgate.net

| Reaction Type | Reagent | Functional Group Targeted | Product Class | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Tertiary Amine | Base, solvent (e.g., DMF) chemistrysteps.com |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Secondary Amine | Amide | Neutral or basic, often with a non-nucleophilic base |

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Primary Alcohol | Ether | Requires strong base (e.g., NaH) to form alkoxide first |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Primary Alcohol | Ester | Acidic conditions (e.g., CF₃COOH) to protect the amine nih.gov |

Oxidation Reactions and Product Formation Pathways

The oxidation of this compound can proceed at either the alcohol or the amine functionality, leading to a variety of products depending on the oxidant and reaction conditions.

Hydroxyl Radical Reactions

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidizing species that react rapidly with most organic molecules. nist.gov The oxidation of this compound initiated by hydroxyl radicals is expected to proceed primarily through hydrogen abstraction, where the radical removes a hydrogen atom from the molecule to form water and a carbon- or nitrogen-centered radical. mdpi.com

There are several potential sites for hydrogen abstraction:

α-Amino C-H bond: Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom (NH-C H₂-CH₂OH) is a likely pathway. The resulting α-aminoalkyl radical is stabilized by the adjacent nitrogen atom.

α-Hydroxy C-H bond: Abstraction from the carbon bearing the hydroxyl group (NH-CH₂-C H₂OH) is also highly probable. This generates an α-hydroxyalkyl radical. Theoretical studies on the related monoethanolamine (MEA) show this to be a dominant pathway. mdpi.com

N-H bond: Direct abstraction of the hydrogen from the secondary amine group can also occur, forming an aminyl radical.

Hexyl Chain C-H bonds: Hydrogen atoms on the hexyl chain can also be abstracted, though these are generally less favored than the activated positions alpha to the heteroatoms.

Once formed, these initial radical intermediates react rapidly with molecular oxygen (O₂) in an atmospheric or aerobic environment to form peroxy radicals (ROO•). These peroxy radicals can then undergo complex reaction cascades, potentially leading to the formation of aldehydes, ketones, imines, and smaller fragmentation products like ammonia (B1221849), formaldehyde, and glyoxal, as seen in the oxidation of similar amino aldehydes. mdpi.com The dominant pathway is predicted to involve fragmentation of the carbon skeleton. mdpi.com

Transition Metal-Mediated Oxidation

Transition metal catalysts offer a more selective means of oxidizing amino alcohols. Copper-based catalysts, often used in conjunction with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are particularly effective for the chemoselective aerobic oxidation of alcohols. wiley.comrsc.orgnih.gov

This catalytic system can selectively oxidize the primary alcohol function of this compound to an aldehyde, leaving the amine group intact. wiley.comnih.gov This high chemoselectivity is a key advantage over many other oxidation methods that would require protection of the amine group. nih.gov The proposed mechanism for Cu/TEMPO catalysis generally involves the formation of a copper(II)-alkoxide intermediate, which then undergoes a hydrogen atom transfer to the nitroxyl radical. rsc.org

A study on a similar compound, 2-(n-hexylamino)-5-phenyl-phenol, showed that TEMPO could be used as an oxidant, and the reaction pathway could be controlled to prevent overoxidation to other products. researchgate.net Other metal catalysts based on ruthenium or iridium can also be used, often operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is first dehydrogenated to an aldehyde intermediate. rsc.org

| Oxidant/Catalyst System | Functional Group Targeted | Plausible Product(s) | General Mechanism |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Multiple sites | Aldehydes, imines, fragmentation products (e.g., ammonia, formaldehyde) | Radical hydrogen abstraction mdpi.com |

| Cu/TEMPO/O₂ | Primary Alcohol | 2-(Hexylamino)acetaldehyde | Selective catalytic oxidation via Cu-alkoxide and nitroxyl radical intermediates wiley.comrsc.org |

| Ru or Ir complexes | Primary Alcohol | Aldehyde or further condensation products | Hydrogen autotransfer / Borrowing hydrogen rsc.org |

Thermal Degradation Mechanisms and Kinetic Analysis

The thermal stability of ethanolamines generally follows the order: tertiary > secondary > primary. researchgate.net As a secondary amine, this compound is expected to have intermediate stability. Decomposition can occur through several unimolecular and bimolecular reaction channels:

C-N Bond Cleavage: Homolytic cleavage of the C-N bond can lead to the formation of hexyl radicals and 2-aminoethanol radicals, or hexylamine and vinyl alcohol radicals, depending on the specific bond that breaks.

C-C Bond Cleavage: The C-C bond in the ethanol (B145695) backbone can break, yielding smaller radical fragments.

C-O Bond Cleavage: Cleavage of the C-O bond is another possible pathway, leading to the formation of an aminoethyl radical and a hydroxyl radical.

Dehydration: Similar to other alcohols, intramolecular dehydration can occur to form N-hexyl-vinylamine and water.

Intramolecular Rearrangement: The thermal decomposition of diethanolamine (B148213) (a related secondary amino alcohol) is known to proceed through an intramolecular reaction to produce monoethanolamine and ethylene oxide. researchgate.net A similar rearrangement or cyclization is possible for this compound.

Exploration of Other Reaction Pathways (e.g., Dehydration, Hydrogen Abstraction)

Beyond the primary reaction classes, this compound can undergo other mechanistically important transformations.

Dehydration: As a primary alcohol, this compound can undergo dehydration under acidic conditions to eliminate a molecule of water. The specific product depends on the reaction conditions.

Intramolecular Dehydration: Heating with a strong acid catalyst typically leads to the formation of an alkene. In this case, elimination of the hydroxyl group and a proton from the adjacent carbon would yield N-hexyl-vinylamine .

Intermolecular Dehydration: Under milder conditions or with an excess of the alcohol, two molecules of this compound can react to form an ether, 1,2-bis(2-(hexylamino)ethoxy)ethane , although this is generally less common than intramolecular dehydration.

Hydrogen Abstraction: As discussed in the context of hydroxyl radical reactions (Section 4.3.1), hydrogen abstraction is a fundamental step in many radical-mediated processes, including combustion and atmospheric oxidation. The hydrogen atoms on the carbons alpha to the nitrogen and oxygen atoms are particularly susceptible to abstraction due to the stabilizing effect of the adjacent heteroatoms on the resulting radical. This initial abstraction step is key to initiating oxidation and degradation cascades. The "borrowing hydrogen" mechanism catalyzed by transition metals is a synthetic application of this principle, where a catalytic cycle is initiated by the dehydrogenation (hydrogen abstraction) of the alcohol. rsc.orgnih.gov

Computational and Theoretical Studies on 2 Hexylamino Ethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other fundamental properties that govern chemical behavior. For a molecule like 2-(Hexylamino)ethanol, these calculations can elucidate conformational preferences, intramolecular hydrogen bonding, and sites of reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

In the context of this compound, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's shape and steric properties.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be used to identify characteristic functional groups and confirm that an optimized structure corresponds to a true energy minimum.

Analyze Electronic Properties: Compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These analyses help identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Study Intermolecular Interactions: Investigate the formation of hydrogen bonds, which are critical in systems containing hydroxyl and amino groups. For example, DFT has been used to study the hydrogen bonding interactions between flavonoids and ethanol (B145695), providing insights into binding energies and the nature of these interactions. nih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Reveals conformational preferences, including potential intramolecular hydrogen bonding between the -OH and -NH groups. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra and confirms the nature of stationary points on the potential energy surface. |

| Frontier Orbitals (HOMO/LUMO) | Energies and shapes of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between HOMO and LUMO provides an indication of chemical reactivity and electronic excitability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Identifies nucleophilic (negative potential, e.g., around O and N atoms) and electrophilic (positive potential, e.g., around acidic hydrogens) sites. |

| Interaction Energies | The energy change upon the formation of a complex between two or more molecules. | Quantifies the strength of intermolecular forces, such as hydrogen bonds with solvent molecules or other reagents. |

High-level ab initio methods, such as the Gaussian-n (Gn) theories, are composite techniques designed to achieve very high accuracy in energy calculations. G3MP2 and G3B3 are variants of the Gaussian-3 (G3) theory. gaussian.com These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate a highly accurate final energy.

The G3B3 method, for instance, utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level of theory, followed by a series of single-point energy calculations to refine the total energy. researchgate.net These methods are particularly valuable for obtaining reliable thermochemical data, such as:

Enthalpies of formation

Reaction enthalpies

Bond dissociation energies (BDEs) researchgate.net

For a molecule like this compound, G3B3 or G3MP2 could be used to accurately compute the energy required to break specific bonds (e.g., C-N, C-O, O-H, N-H), providing fundamental data for understanding its thermal stability and degradation pathways. While computationally more expensive than standard DFT, these methods serve as a benchmark for assessing the accuracy of less demanding approaches.

A primary goal of computational chemistry is to predict the course of chemical reactions. This involves mapping the potential energy surface (PES) that connects reactants and products and identifying the key structures along the reaction pathway.

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step in reaction mechanism analysis. rowansci.comresearchgate.net Once a transition state has been located, the IRC method maps the minimum energy path downhill from the transition state to the corresponding reactants and products on the potential energy surface. scm.comnih.gov This procedure confirms that a proposed transition state structure indeed connects the desired chemical species. rowansci.com The IRC path is defined in mass-weighted coordinates and represents the trajectory that a molecule would follow if it had infinitesimal kinetic energy. scm.com

The transition state (TS) is the highest energy point along the minimum energy reaction path. nih.gov Locating and characterizing the TS is essential for calculating the activation energy (reaction barrier), which determines the reaction rate. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. This means it is an energy minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate.

The characterization of a transition state involves two main criteria:

Zero Gradient: The forces on all atoms are zero, indicating a stationary point on the PES.

One Imaginary Frequency: A vibrational frequency analysis must yield exactly one imaginary frequency. The normal mode associated with this imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking and forming of bonds during the reaction. rowansci.com

Studies on the oxidation of ethanol on platinum surfaces, for example, rely on locating transition states to understand the reaction network and selectivity. lasphub.comnih.gov A similar approach for this compound could elucidate mechanisms for its synthesis, oxidation, or other transformations.

| Criterion | Computational Method | Confirmation |

|---|---|---|

| Stationary Point Identification | Geometry Optimization | The optimization algorithm converges to a point where the net forces on all atoms are effectively zero. |

| Nature of the Stationary Point | Vibrational Frequency Calculation | The calculation yields exactly one imaginary frequency, confirming the structure is a first-order saddle point (a true transition state). |

| Reaction Pathway Connectivity | Intrinsic Reaction Coordinate (IRC) Calculation | Following the path of the imaginary frequency in both forward and reverse directions leads to the expected product and reactant minima, respectively. researchgate.net |

Prediction of Reactivity and Reaction Barriers

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., liquid or solution) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve.

MD simulations on systems containing this compound could provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute, including the formation and lifetime of hydrogen bonds.

Conformational Dynamics: The flexibility of the hexyl chain and the rotation around single bonds, and how these motions are influenced by the surrounding solvent.

Transport Properties: Calculation of diffusion coefficients and viscosity, which are important for understanding mass transfer processes.

Interfacial Behavior: How the molecule orients and behaves at interfaces, such as a liquid-vapor or liquid-solid interface.

The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters and equations that describes the potential energy of the system. For novel molecules like this compound, a force field might be developed using quantum chemical calculations to derive partial atomic charges and parameters for bonded and non-bonded interactions. nih.gov Studies on similar molecules, such as 2-(dimethylamino)ethanol and ethanolamine (B43304), have successfully used MD to investigate liquid structure and interfacial properties. nih.govmdpi.com

| Analyzed Property | Simulation Output | Relevance |

|---|---|---|

| Solvation Shell Structure | Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the local solvent structure. |

| Hydrogen Bonding | Hydrogen Bond Autocorrelation Function | Provides information on the average number and lifetime of hydrogen bonds between the solute and solvent or between solute molecules. |

| Molecular Conformation | Dihedral Angle Distributions | Shows the preferred conformations of flexible parts of the molecule, such as the hexyl chain, in a solution environment. |

| Translational Motion | Mean Squared Displacement (MSD) | Used to calculate the self-diffusion coefficient, which quantifies the mobility of the molecule in the liquid. |

Analysis of Molecular Conformations and Interactions

The structural flexibility of this compound, arising from its rotatable single bonds, allows it to adopt numerous three-dimensional conformations. The primary determinants of its conformational preference are the torsional angles around the C-C, C-O, C-N, and C-H bonds. A critical feature in amino alcohols is the potential for intramolecular hydrogen bonding. acs.orgustc.edu.cnarxiv.orgmdpi.com In this compound, this occurs between the hydroxyl (-OH) group, acting as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the amino (-NH) group, which acts as the acceptor.

This interaction leads to the formation of a stable, pseudo-five-membered ring structure. acs.org Computational studies on similar, smaller amino alcohols have shown that conformers exhibiting this intramolecular hydrogen bond are significantly lower in energy than those without it. researchgate.net The strength of this bond is influenced by the orientation of the functional groups, which is dictated by the dihedral angles. The most stable conformers are typically those where the O-C-C-N backbone assumes a gauche orientation, as this brings the hydroxyl and amino groups into proximity for hydrogen bonding. ustc.edu.cn

The long hexyl chain introduces additional conformational complexity. While it primarily influences the molecule's steric profile and lipophilicity, its flexibility can also impact the stability of the ethanolamine headgroup conformations through long-range van der Waals interactions.

Table 1: Key Dihedral Angles and Interactions in Hypothetical this compound Conformers

| Conformer Type | O-C-C-N Dihedral Angle | C-C-O-H Dihedral Angle | Key Interaction | Relative Stability |

| Gauche (H-bonded) | ~60° | ~60° | Strong O-H···N Intramolecular H-bond | Most Stable |

| Anti/Trans | ~180° | Various | No Intramolecular H-bond | Less Stable |

Note: The values in this table are illustrative, based on computational studies of analogous amino alcohols.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. plos.org This method is instrumental in identifying potential biological targets for compounds like this compound and elucidating the molecular basis of their activity. For amino alcohols, potential targets include enzymes and receptors involved in various biological pathways. For instance, studies have explored the interaction of similar compounds with targets like acetylcholinesterase, which is relevant in neurological processes, and various microbial enzymes, suggesting potential antimicrobial applications. researchgate.net

In Silico Screening Methodologies for Ligand Discovery

In silico screening, also known as virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com When seeking to discover ligands or targets for this compound, several methodologies can be employed.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the potential protein target. A library of compounds, or in a reverse scenario, a library of protein targets, is computationally screened against the structure of this compound. nih.gov Docking algorithms are used to predict the binding pose and affinity, and the results are ranked to prioritize candidates for further experimental testing. biorxiv.org

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules (ligands) that are known to interact with the target of interest. A model, or pharmacophore, is built based on the common structural features of these known active ligands. This pharmacophore model is then used to search for other molecules, like this compound, that possess similar features.

These screening methods are cost-effective and can significantly accelerate the initial stages of drug discovery by narrowing down the number of compounds or potential targets that need to be investigated experimentally. youtube.com

Prediction of Binding Affinities and Interaction Sites

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or an estimated free energy of binding (e.g., in kcal/mol). nih.gov Software such as AutoDock Vina is commonly used for this purpose. mdpi.com A more negative binding energy value typically indicates a more stable and favorable protein-ligand complex. nih.gov

Beyond a single score, the analysis of the docked pose provides detailed insights into the specific molecular interactions at the binding site. nih.gov For this compound, this would involve identifying:

Hydrogen Bonds: The hydroxyl and secondary amine groups are capable of forming hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate. nih.gov

Hydrophobic Interactions: The six-carbon alkyl chain can form favorable hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.

Electrostatic Interactions: The partially positive hydrogen of the amine and hydroxyl groups and the partially negative oxygen and nitrogen atoms can engage in electrostatic interactions with charged residues.

These predicted interactions are crucial for understanding the mechanism of action and for guiding the rational design of more potent or selective analogs.

Table 2: Illustrative Molecular Docking Results for this compound

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -6.8 | TYR334, SER200 | Hydrogen Bond, Hydrophobic |

| Fungal Cytochrome P450 | -7.2 | PHE228, LEU376, SER378 | Hydrophobic, Hydrogen Bond |

Note: This table presents hypothetical data for illustrative purposes, based on docking studies of similar compounds against common biological targets.

Conformational Analysis and Energy Landscape Exploration

A comprehensive conformational analysis aims to map the entire energy landscape of a flexible molecule like this compound. nih.gov The energy landscape is a multi-dimensional surface that relates the potential energy of the molecule to its various conformations. nih.gov The low-energy regions on this surface correspond to the most stable and thus most probable conformations.

Computational methods, such as systematic or stochastic conformational searches, are used to generate a wide range of possible structures. researchgate.net The energy of each conformation is then calculated using quantum mechanics or molecular mechanics methods. The results allow for the identification of not only the global minimum energy structure but also other low-energy local minima that could be biologically relevant. nih.gov

For this compound, the energy landscape would be dominated by the energetic stabilization provided by the intramolecular O-H···N hydrogen bond. acs.orgmdpi.com The landscape would show deep energy wells corresponding to the gauche conformers that allow this bond to form. Higher energy regions would correspond to conformations where this bond is broken, such as the anti or trans conformers, or where there is significant steric clash between the hexyl chain and the ethanolamine headgroup. Understanding this landscape is critical, as the specific conformation of the molecule upon binding to a target may not be its global minimum in isolation. nih.govresearchgate.net

Theoretical Estimation of Spectroscopic and Molecular Constants

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various molecular properties, including spectroscopic constants. nih.govnih.gov These theoretical calculations can provide valuable data that complements and aids in the interpretation of experimental spectra.

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, this would allow for the assignment of characteristic infrared absorption bands. For instance, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. The formation of the intramolecular O-H···N bond is expected to cause a significant redshift (a shift to lower wavenumber) of the O-H stretching vibration compared to a non-bonded hydroxyl group. mdpi.comsapub.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govscm.com This allows for the theoretical assignment of each peak in an NMR spectrum to a specific nucleus in the molecule. The chemical shifts of protons in the vicinity of the electronegative oxygen and nitrogen atoms (e.g., the -CH₂-O- and -CH₂-N- groups) would be predicted to appear at higher chemical shifts (downfield) compared to the alkyl protons of the hexyl chain. rug.nl

These theoretical estimations are invaluable for structural elucidation and for understanding how the electronic structure of the molecule relates to its physical properties.

Table 3: Theoretically Estimated Spectroscopic Constants for this compound

| Parameter | Functional Group / Atom | Estimated Value | Notes |

| IR Frequency (cm⁻¹) | O-H stretch (H-bonded) | ~3450 cm⁻¹ | Red-shifted due to intramolecular H-bond |

| N-H stretch | ~3300 cm⁻¹ | Typical for secondary amines | |

| C-H stretch (alkyl) | 2850-2960 cm⁻¹ | Multiple peaks for CH₂ and CH₃ groups | |

| ¹H NMR Shift (ppm) | -CH₂-O- | ~3.6 ppm | Deshielded by oxygen |

| -CH₂-N- | ~2.7 ppm | Deshielded by nitrogen | |

| -CH₃ (hexyl) | ~0.9 ppm | Typical terminal methyl group | |

| ¹³C NMR Shift (ppm) | -CH₂-O- | ~60 ppm | Deshielded by oxygen |

| -CH₂-N- | ~50 ppm | Deshielded by nitrogen |

Note: These values are estimations based on DFT calculations of analogous compounds and standard chemical shift/frequency tables. They serve as a guide for what would be expected from a detailed computational study.

Applications of 2 Hexylamino Ethanol in Advanced Chemical Research

Role in Catalysis and Ligand Design

The presence of both a nitrogen and an oxygen atom allows 2-(hexylamino)ethanol to act as a bidentate ligand, coordinating to a metal center through both the amino and hydroxyl groups. This chelation can enhance the stability and modulate the reactivity of the resulting metal complex. The hexyl group introduces a significant lipophilic character, which can influence the solubility of its metal complexes in nonpolar solvents and create a specific steric environment around the metal center.

Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands and auxiliaries, which are themselves enantiomerically pure, are crucial for inducing stereoselectivity in chemical reactions. While 1,2-amino alcohols are a well-established class of chiral auxiliaries, specific studies detailing the resolution of this compound into its enantiomers and their subsequent application in asymmetric synthesis are not readily found in the current body of literature. Future research could explore the synthesis of chiral (R)- and (S)-2-(hexylamino)ethanol and investigate their effectiveness in asymmetric transformations such as reductions, alkylations, and aldol (B89426) reactions.

Coordination Chemistry of this compound with Metal Centers

The coordination of amino alcohols to metal centers is a widely studied area. The nitrogen and oxygen atoms can coordinate to a metal ion, forming a stable five-membered chelate ring. The specific coordination behavior of this compound, however, remains an area ripe for exploration. Systematic studies on its coordination with various metal ions would be necessary to characterize the resulting complexes, including their geometry, stability constants, and electronic properties. Such fundamental knowledge is a prerequisite for any application in catalysis or materials science.

Design of Ligands for Transition Metal Catalysis (e.g., Nickel, Copper, Iron)

Transition metal catalysts are indispensable tools in organic synthesis. The design of the ligand sphere around the metal is critical for controlling the catalyst's activity, selectivity, and stability. This compound could serve as a versatile ligand for various transition metals.

Nickel Catalysis: Nickel complexes are known to catalyze a wide range of reactions, including cross-coupling, hydrogenation, and polymerization. The N,O-bidentate nature of this compound could be leveraged to create well-defined nickel catalysts. The hexyl group might also play a role in influencing the catalyst's solubility and steric environment.

Copper Catalysis: Copper-catalyzed reactions, such as azide-alkyne cycloadditions (click chemistry) and Ullmann condensations, are of significant importance. The development of novel copper complexes with this compound as a ligand could lead to catalysts with unique reactivity profiles.

Iron Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for sustainable catalysis. The design of iron complexes with tailored ligand spheres is an active area of research. Investigating the coordination of this compound to iron centers could pave the way for new iron-based catalysts for a variety of organic transformations.

Despite the potential, specific examples of this compound being used as a ligand in these catalytic systems are not prominent in published research.

Cooperative Catalysis and Multi-Active Site Systems

The amine and alcohol functionalities of this compound could potentially engage in cooperative catalysis. In such a system, one functional group could activate a substrate while the other, coordinated to a metal center, performs the catalytic transformation. This dual-activation strategy can lead to enhanced reaction rates and selectivities. Further research is needed to design and test catalytic systems that exploit this potential cooperativity.

Integration into Functional Materials

The unique combination of a hydrophilic head (the amino alcohol group) and a lipophilic tail (the hexyl group) makes this compound an interesting monomer for the synthesis of functional polymers.

Development of Responsive Polymer Systems (e.g., photosensitivity)

Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as light, temperature, or pH. The incorporation of specific functional groups into polymer structures is key to designing these responsive behaviors. Amino alcohols, including structures like this compound, offer versatile platforms for creating such advanced materials.

The development of photosensitive polymers often involves integrating photochromic molecules, which can reversibly change their structure and properties upon light irradiation, into a polymer backbone. nih.gov Research has shown that polymers derived from amino acids containing photosensitive units like azobenzene (B91143) can exhibit reversible trans-cis isomerization when exposed to UV and visible light. researchgate.net This isomerization can lead to macroscopic changes in the polymer's conformation and properties. researchgate.net

The functional groups of this compound—the secondary amine and the primary alcohol—provide reactive sites for attaching such photosensitive moieties. For instance, the amine group can be used to link to chromophores, transforming the molecule into a monomer for polymerization into a photoresponsive system. The presence of the hexyl group would influence the polymer's solubility and its self-assembly behavior in solution, potentially leading to the formation of light-sensitive nanoparticles or gels. acs.org The general principle involves leveraging the structural changes of a light-activated molecule to trigger a larger-scale response in the polymer matrix, such as disassembly, reassembly, or changes in topology. nih.gov While direct studies on this compound in this specific context are not prevalent, the fundamental chemistry of its functional groups aligns with established strategies for creating photoresponsive peptide and polymer materials. nih.gov

Engineering of Organic Frameworks with Amino Alcohol Moieties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. The choice of the organic linker is crucial in defining the MOF's properties.

Amino-functionalized linkers are widely used in MOF synthesis. The amino group can act as a Lewis base site, enhancing properties like selective CO2 adsorption, or it can be post-synthetically modified to introduce new functionalities. rsc.orgacs.org Studies have demonstrated the synthesis of MOFs using amino-functionalized ligands like 2-aminoterephthalic acid, which can coordinate with various metal centers. rsc.orgrsc.orgnih.gov

Amino alcohols, specifically, have been explored as valuable components in MOF engineering. They can be used to build chiral MOFs, where the inherent chirality of the amino alcohol is transferred to the framework's structure. rsc.org For example, a chiral porous MOF built with a ligand derived from 1,1'-bi-2-naphthol (B31242) and a cadmium-carboxylate unit demonstrated effective fluorescence-based sensing and enantioselective recognition of amino alcohols. acs.org Another study showed that a MOF synthesized with an achiral linker could spontaneously form chiral nanochannels capable of the enantioselective detection of amino alcohols like valinol. nih.gov

This compound, with its dual-functional amino alcohol nature, is a candidate for such applications. It could potentially act as a modulator during MOF synthesis, influencing crystal growth, or serve as a linker that directly incorporates into the framework. The amino and hydroxyl groups can coordinate with metal centers, while the flexible hexyl chain would project into the MOF channels, influencing the pore environment and its hydrophobicity. This could be leveraged for selective adsorption or separation of guest molecules. The design of MOFs functionalized with amino alcohols represents a key strategy for creating materials with tailored catalytic and sensing capabilities. researchgate.net

Exploration in Chemical Biology Research Tools

The unique chemical properties of this compound make it a molecule of interest for the development of sophisticated tools used in chemical biology to probe complex biological systems.

The glucocorticoid receptor (GR) is a key member of the nuclear receptor family and a major drug target for inflammatory diseases. nih.gov Designing selective GR ligands that maximize therapeutic effects while minimizing side effects is a significant challenge. Computational, structure-based drug design is a powerful tool in this endeavor. nih.gov

This process involves using computer models to predict how a small molecule, or ligand, will bind to a receptor's active site. nih.gov Methodologies like MedusaDock and MedusaScore allow for the modeling of both ligand and receptor flexibility, providing a more accurate prediction of binding interactions and affinity. nih.gov Machine learning algorithms can further analyze the effects of different ligands, identifying the key interactions that drive specific physiological outcomes. nih.gov

A molecule like this compound can be evaluated computationally as a potential scaffold or fragment for a GR ligand. Its key structural features would be analyzed in silico:

Hydrogen Bonding: The hydroxyl and secondary amine groups are capable of forming hydrogen bonds with amino acid residues in the receptor's binding pocket, which is a critical component of molecular recognition.

Hydrophobic Interactions: The six-carbon hexyl chain can engage in hydrophobic interactions with nonpolar regions of the binding site.

Flexibility: The conformational flexibility of the alkyl chain would be modeled to find the optimal binding orientation.

By computationally docking this compound and its derivatives into the GR binding site, researchers can predict their potential as agonists or antagonists and guide the synthesis of more complex and selective modulators.

Molecular probes are essential tools for visualizing and studying molecules and their interactions within complex biological environments like living cells. nih.govwikipedia.org A typical probe consists of a "receptor" or targeting moiety that specifically recognizes the molecule of interest, and a "reporter" such as a fluorophore that generates a detectable signal. wikipedia.orgnih.gov

The design of effective probes relies on versatile chemical handles that allow for the conjugation of these different components. acs.org Functional groups like amines and alcohols are among the most common and useful reactive sites for chemical modification. nih.govthermofisher.cn The bifunctional nature of this compound makes it a suitable building block or linker in the synthesis of molecular probes.

The hydroxyl group can be readily modified, for example, by esterification, to attach a reporter molecule. The secondary amine provides another site for conjugation, which could be used to attach the targeting ligand. wikipedia.org The hexyl chain acts as a flexible spacer, separating the reporter from the targeting moiety to minimize interference, and its length and hydrophobicity can be tuned to optimize the probe's properties, such as cell permeability and non-specific binding. nih.gov While simple in structure, this compound provides the fundamental components—reactive sites and a spacer—required for the rational design of more complex molecular tools for studying protein interactions. researchgate.net

Environmental Chemistry Applications

In environmental chemistry, there is a strong focus on developing effective and ecologically benign solutions to industrial problems, such as metal corrosion.

The corrosion of metals, particularly steel in acidic or saline environments, is a major industrial problem. The use of organic corrosion inhibitors is a primary method of protection. researchgate.net Many effective organic inhibitors are compounds that contain heteroatoms like nitrogen and oxygen, as well as hydrophobic alkyl chains. electrochemsci.org

The mechanism of inhibition relies on the adsorption of the inhibitor molecules onto the metal surface, which forms a protective film that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through two main processes:

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen and oxygen atoms in the inhibitor molecule can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. electrochemsci.org

Physisorption: This is an electrostatic interaction between a charged metal surface and charged inhibitor molecules.

This compound possesses the ideal structural features for an effective corrosion inhibitor. The nitrogen and oxygen atoms serve as active centers for chemisorption onto the steel surface. ijstm.comtandfonline.com The hexyl group provides a hydrophobic tail that helps to form a dense, non-polar barrier film, repelling water and corrosive ions from the surface. Because it can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, it is likely to function as a mixed-type inhibitor. researchgate.net Studies on similar amino alcohols and long-chain amines have confirmed their efficacy in protecting steel from corrosion in various aggressive media. nih.govacs.org The adsorption of such inhibitors typically follows established models like the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. ijstm.comat.ua

Interactive Data Table: Corrosion Inhibition Efficiency of Amine/Amino Alcohol Compounds Note: Data is compiled from various studies for illustrative purposes and may not be directly comparable due to differing experimental conditions (metal type, corrosive medium, temperature).

| Inhibitor Compound | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 2-dimethyl amino ethanol (B145695) | 70 ppm | 1.0 M HCl | 70.2 | ijstm.com |

| L-arginine | 10.0 g/L | 3.5% NaCl | 74.1 | electrochemsci.org |

| L-lysine | 10.0 g/L | 3.5% NaCl | 69.1 | electrochemsci.org |

| Monoethanolamine (MEA) | Not specified | Realkalized Concrete | Effective | tandfonline.com |

| Diethylene triamine (DETA) | Not specified | E85 Fuel | ~99.8 | nih.gov |

Q & A

Q. What are the established synthetic routes for 2-(Hexylamino)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hexylamine with ethylene oxide or 2-chloroethanol under controlled pH and temperature. For example, hexylamine reacts with 2-chloroethanol in a polar solvent (e.g., ethanol) at 60–80°C for 6–12 hours, yielding 60–75% product . Purity is optimized using column chromatography or recrystallization.

- Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk side reactions. |

| Solvent Polarity | Ethanol/Water | Polar solvents favor nucleophilic substitution. |

| Reaction Time | 6–12 hours | Prolonged time increases conversion but may degrade product. |

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H and C NMR confirm the presence of the hexylamino group (δ 1.2–1.6 ppm for CH chains) and ethanol moiety (δ 3.6 ppm for -OCH) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 173.3 for [M+H]) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1050 cm (C-O stretch) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and ensure eyewash stations/safety showers are accessible .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) at ≤25°C .

- Disposal : Neutralize with dilute acetic acid before incineration or disposal via certified waste management .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and transition states. For example:

- Nucleophilicity : The hexylamino group’s lone pair on nitrogen facilitates attack on electrophilic carbons (e.g., in alkyl halides) .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations show polar solvents stabilize charged intermediates, reducing activation energy .

- Table: Computational Parameters :

| Parameter | Value/Model | Relevance |

|---|---|---|

| Basis Set | 6-31G* | Balances accuracy and cost. |

| Solvent Model | PCM (Water) | Mimics aqueous conditions. |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in pharmacological studies (e.g., receptor binding vs. cytotoxicity) may arise from:

- Purity Issues : Validate compounds via HPLC (>98% purity) to exclude confounding impurities .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural Analogues : Compare with derivatives like Clenhexerol (a bronchodilator precursor) to isolate structure-activity relationships .

Q. How do regulatory frameworks (e.g., EPA TSCA) impact the use of this compound in academic research?

- Methodological Answer : Under EPA’s Toxic Substances Control Act (TSCA):

- Significant New Use Rules (SNURs) : Require notification for unapproved applications (e.g., aerosol formulations) .

- Recordkeeping : Maintain logs of synthesis quantities, storage conditions, and disposal methods for ≥5 years .

- Global Compliance : Align with EU REACH regulations for cross-institutional collaborations .

Q. What advanced purification techniques enhance the scalability of this compound for preclinical studies?

- Methodological Answer :

- Continuous Flow Chemistry : Microreactors reduce reaction time and improve yield consistency .

- Simulated Moving Bed (SMB) Chromatography : Separates enantiomers or impurities at preparative scales .

- Table: Scalability Metrics :

| Technique | Throughput (g/h) | Purity Achieved |

|---|---|---|

| Batch Synthesis | 10–50 | 90–95% |

| Continuous Flow | 100–200 | 95–98% |

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.